molecular formula C12H20N4O B14901280 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide

2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide

Cat. No.: B14901280
M. Wt: 236.31 g/mol
InChI Key: OLFUQTUQUCYXEG-UHFFFAOYSA-N
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Description

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is a synthetic compound featuring a pyrazole ring connected via a propan-2-yl linker to an amino group, which is further bonded to an allyl-substituted amide moiety. Pyrazole rings are known to enhance binding affinity to enzyme active sites, while the allyl group may influence solubility and metabolic stability .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N-prop-2-enyl-2-(1-pyrazol-1-ylpropan-2-ylamino)propanamide

InChI

InChI=1S/C12H20N4O/c1-4-6-13-12(17)11(3)15-10(2)9-16-8-5-7-14-16/h4-5,7-8,10-11,15H,1,6,9H2,2-3H3,(H,13,17)

InChI Key

OLFUQTUQUCYXEG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(C)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide typically involves the condensation of pyrazole derivatives with appropriate amines and allyl compounds. One common synthetic route involves the reaction of 1H-pyrazole with 2-bromo-1-propanamine under basic conditions to form the intermediate 2-(1H-pyrazol-1-yl)propan-2-amine. This intermediate is then reacted with allyl isocyanate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a detailed comparison with key examples derived from literature.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Analogs
Compound Name Core Heterocycle Key Substituents Functional Groups Molecular Weight (g/mol)
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide Pyrazole Allyl amide, propan-2-ylamino linker Amide, secondary amine ~265.3
Imidazolylindol-propanol (from ) Indole Imidazole, propanol chain Alcohol, tertiary amine ~275.3
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate () Indole 4-Fluorobutyl, methyl ester Ester, fluorinated alkyl ~406.4
Methyl(S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoat () Indazole 4-Fluorobutyl, methyl ester Amide, fluorinated alkyl ~421.4

Key Observations :

  • Heterocyclic Core : Pyrazole (target compound) vs. indole/indazole (analogs). Indazole derivatives often exhibit stronger metabolic stability due to reduced oxidation compared to indoles .
  • Substituents : The allyl amide in the target compound may enhance membrane permeability compared to bulkier esters in compounds. Fluorinated alkyl chains (e.g., 4-fluorobutyl) in analogs improve lipophilicity and target binding .
  • Functional Groups: Secondary amines (target) vs. tertiary amines (imidazolylindol-propanol). Tertiary amines often confer higher bioavailability due to reduced protonation at physiological pH .

Antifungal Activity Comparison

Table 2: In Vitro Antifungal Activity (MIC Values)
Compound MIC vs. Candida albicans (μg/mL) MIC vs. Aspergillus fumigatus (μg/mL) Method Used
This compound Data not available Data not available N/A
Imidazolylindol-propanol () 0.001 Not tested Alamar Blue fluorometric
Amphotericin B (Reference) 0.5–1.0 0.5–2.0 NCCLS microdilution
Fluconazole (Reference) 1.0–4.0 >64.0 NCCLS microdilution

Key Findings :

  • The imidazolylindol-propanol demonstrated exceptional potency against C. albicans (MIC = 0.001 μg/mL), surpassing standard antifungals like amphotericin B . This highlights the importance of indole-imidazole hybrids in antifungal design.
  • However, its MIC data remain uncharacterized, necessitating further study.

Pharmacokinetic and Mechanistic Insights

  • Metabolic Stability : Fluorinated analogs () likely exhibit prolonged half-lives due to fluorine’s electron-withdrawing effects, which reduce hepatic metabolism. The allyl group in the target compound may confer moderate stability but could pose reactivity risks .
  • Target Engagement: Pyrazole derivatives often inhibit kinases or fungal lanosterol demethylase. In contrast, indole/indazole compounds (e.g., imidazolylindol-propanol) may target ergosterol biosynthesis or cell membrane integrity .

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